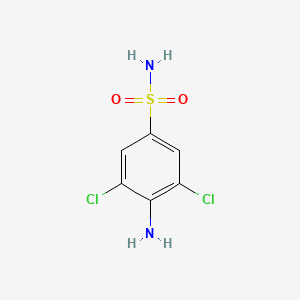

4-Amino-3,5-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-3,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZMRTJKNJKEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066762 | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22134-75-4 | |

| Record name | 4-Amino-3,5-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorosulfanilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-Amino-3,5-dichlorobenzenesulfonamide involves the selective chlorination of 4-aminobenzenesulfonamide at the 3 and 5 positions of the aromatic ring. This is typically achieved by controlled electrophilic aromatic substitution using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of suitable solvents to ensure regioselectivity and yield optimization.

-

- Reagents: Thionyl chloride or phosphorus pentachloride

- Solvent: Often chlorobenzene or other inert organic solvents

- Temperature: Controlled to avoid over-chlorination, typically moderate heating

- Outcome: Selective dichlorination at 3,5-positions on the amino-substituted benzene ring

Amination and Sulfonamide Formation:

The amino group is retained or introduced via amination reactions, and the sulfonamide group is either present initially or introduced by sulfonation followed by amination.

Industrial Scale Production

Industrial synthesis scales up the laboratory method with precise control over reaction parameters such as temperature, pressure, and reagent feed rates to maximize yield and purity. Large reactors equipped with stirring and temperature control systems are used. Post-reaction, purification is typically achieved by recrystallization or solvent extraction to isolate the pure this compound.

Chlorination Kinetics and Selectivity

- The chlorination of 4-aminobenzenesulfonamide is sensitive to reaction conditions. The presence of the amino group activates the ring towards electrophilic substitution, favoring substitution at the 3 and 5 positions due to resonance and steric effects.

- Lewis acids (e.g., FeCl3) are often used as catalysts to facilitate chlorination.

- Reaction monitoring by gas chromatography confirms the formation of the desired dichlorinated product with minimal by-products.

Alternative Preparation via Sulfanilamide Derivatives

- A patented method involves treating sulfanilamide with halogen acids and hydrogen peroxide under controlled conditions to achieve selective chlorination and amination in fewer steps and milder conditions, improving economic viability and reducing by-products.

- This method avoids harsh reaction temperatures (above 165°C) and multiple reaction steps typical in older methods.

Purification Techniques

- After synthesis, the reaction mixture contains unreacted starting materials, by-products, and inorganic salts (e.g., ammonium chloride if ammonia is used).

- Filtration removes solids, followed by vacuum distillation or recrystallization to separate isomers and purify the target compound.

- Use of polar organic solvents such as N-methylpyrrolidone during amination can form azeotropic mixtures, which require careful distillation and crystallization to isolate pure this compound.

The preparation of this compound is well-established through selective chlorination of 4-aminobenzenesulfonamide or sulfanilamide derivatives under controlled conditions. Industrial methods emphasize process efficiency, yield, and purity, employing catalysts and optimized solvents. Recent advances include milder, more economical processes that reduce reaction steps and harsh conditions. Purification remains a critical step to isolate the desired isomer and remove impurities.

This comprehensive analysis integrates data from patents, chemical synthesis literature, and industrial practices, providing a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Sulfonic acids.

Reduction Products: Amines.

Scientific Research Applications

4-Amino-3,5-dichlorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential antibacterial and antifungal properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is particularly important for its interaction with enzyme active sites .

Comparison with Similar Compounds

Structural Analogues: Sulfonamide Derivatives

3,5-Dichlorosulfanilamide

- Molecular Formula : C₆H₆Cl₂N₂O₂S (same as target compound).

- Key Differences: Lacks the amino group at position 4, altering reactivity.

- Applications : Primarily used as an antimicrobial agent, contrasting with the target compound’s role in NSAID synthesis .

4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide

- Molecular Formula : C₉H₇Cl₂N₅O₂S.

- Synthesis: Prepared via coupling of 4-aminobenzenesulfonamide with dichlorotriazine derivatives .

- Applications : Used in developing kinase inhibitors due to triazine’s electrophilic reactivity .

Chlorinated Aromatic Amines

Picloram-potassium (4-Amino-3,5,6-trichloropicolinic acid)

- Molecular Formula : C₆H₂Cl₃KN₂O₂.

- Structure: Trichlorinated pyridine core with carboxylic acid and amino groups.

- Applications: Herbicide and pesticide, highlighting how chloro-amino substitution patterns dictate biological activity .

Physicochemical and Crystallographic Comparison

Reactivity and Functional Group Influence

- Amino Group: The 4-amino group in the target compound enables Schiff base formation with aldehydes (e.g., salicylaldehyde), critical in coordination chemistry .

- Chlorine Substituents : Electron-withdrawing Cl atoms enhance electrophilic substitution resistance but facilitate hydrogen bonding (e.g., N–H···Cl) .

- Sulfonamide Group : Confers acidity (pKa ~10) and hydrogen-bonding capacity, contrasting with picloram’s carboxylic acid group (pKa ~2.3) .

Biological Activity

4-Amino-3,5-dichlorobenzenesulfonamide, also known as 3,5-Dichlorosulfanilamide, is a sulfonamide derivative with significant biological activity primarily as an antibacterial agent. This compound exhibits its effects through the inhibition of bacterial growth by targeting specific enzymes involved in folic acid synthesis. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.09 g/mol. The compound features a dichlorobenzene ring substituted with an amino group at the 4-position and chlorine atoms at the 3 and 5-positions. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂O₂S |

| Molecular Weight | 221.09 g/mol |

| Functional Groups | Amino, Sulfonamide |

| Solubility | Soluble in water |

Target Enzyme

This compound primarily acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme plays a critical role in the synthesis of folic acid from para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication.

Mode of Action

By inhibiting dihydropteroate synthetase, this compound disrupts folic acid synthesis, leading to impaired DNA replication and bacterial growth. The inhibition process can be summarized as follows:

- Binding : The compound binds to dihydropteroate synthetase.

- Disruption : Prevents PABA from binding to the enzyme.

- Outcome : Leads to reduced folic acid production, affecting nucleic acid synthesis and bacterial proliferation.

This compound influences various cellular processes:

- Gene Expression : Alters the expression of genes involved in cell growth and apoptosis.

- Cell Signaling : Modulates signaling pathways that regulate cellular metabolism.

Antibacterial Activity

Numerous studies have confirmed the antibacterial efficacy of this compound against various bacterial strains. For instance:

- A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.

Comparative Analysis with Other Sulfonamides

A comparative study highlighted differences in biological activity among various sulfonamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-chlorobenzenesulfonamide | Contains one chlorine atom | Antibacterial activity |

| Sulfanilamide | Lacks chlorine substitutions | Antibacterial activity |

| 4-Amino-N-benzyl-3,5-dichlorobenzenesulfonamide | Contains a benzyl group | Potentially different spectrum |

Applications in Scientific Research

This compound has diverse applications:

- Chemistry : Serves as an intermediate in synthesizing complex organic molecules.

- Biology : Used in studies related to enzyme inhibition and protein interactions.

- Medicine : Investigated for its potential use as an antibacterial agent.

- Industry : Employed in producing dyes and pigments.

Q & A

Basic: What are the standard synthetic routes for 4-amino-3,5-dichlorobenzenesulfonamide, and how can purity be validated?

Methodological Answer:

A common synthesis involves sulfonation of 3,5-dichloroaniline followed by amidation. For example, a modified method () uses salicylaldehyde to prepare intermediates, followed by crystallization in ethanol. Purity validation requires:

- HPLC (C18 column, methanol/water mobile phase) to confirm >98% purity.

- Melting point analysis (207.2–207.5 K) to verify crystallinity .

- Elemental analysis (C, H, N, S, Cl) to match theoretical values (C6H6Cl2N2O2S; Mr = 241.09) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard:

- Crystallization : Grow monoclinic crystals (space group P2₁/c) in ethanol at 93 K .

- Data collection : Use a Rigaku SPIDER diffractometer with MoKα radiation (λ = 0.71073 Å), θ range 3.0–27.5°, and multi-scan absorption correction .

- Validation : Compare lattice parameters (a = 8.9544 Å, b = 13.387 Å, c = 7.5673 Å, β = 95.809°) and density (1.774 Mg/m³) with literature .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water but highly soluble in DMSO or ethanol (test via saturation concentration assays at 25°C) .

- Stability :

Advanced: How can synthetic methods be optimized to improve yield and reduce by-products?

Methodological Answer:

- Reaction optimization :

- By-product mitigation :

- Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1).

- Purify via column chromatography (silica gel, gradient elution) to isolate sulfonamide derivatives .

Advanced: How to resolve contradictions in crystallographic data between experimental and computational models?

Methodological Answer:

- Data reconciliation :

- Compare experimental XRD results (e.g., bond lengths, angles) with DFT-optimized structures (software: Gaussian or ORCA).

- Analyze packing diagrams for hydrogen-bonding networks (N–H···O and Cl···Cl interactions) to explain deviations .

- Validation : Cross-reference with analogous compounds (e.g., 3,5-dichlorosulfanilamide) to identify systematic errors .

Advanced: What strategies are effective for studying its biological activity (e.g., analgesic potential)?

Methodological Answer:

- In vitro assays :

- COX-1/COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ levels in macrophage cells .

- Analgesic screening : Employ the acetic acid-induced writhing test in murine models (compare with paracetamol as a positive control) .

- Derivatization : Synthesize acetamide derivatives (e.g., N-(4-amino-3,5-dichlorophenyl)acetamide) to enhance bioavailability .

Advanced: How to design a derivatization protocol for trace analysis in environmental samples?

Methodological Answer:

- Derivatization agent : Use 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) to enhance UV detection sensitivity (λ = 254 nm) .

- HPLC conditions :

Advanced: What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer:

- Thermal hazards : Conduct DSC/TGA to identify exothermic decomposition thresholds (>212°C) .

- Toxicity : Follow OECD guidelines for acute oral toxicity (LD50 testing in rats) .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to halogenated by-products .

Advanced: How to integrate computational modeling for structure-activity relationship (SAR) studies?

Methodological Answer:

- Software tools :

- Docking : AutoDock Vina to predict binding affinities with COX-2 (PDB ID: 5KIR).

- MD simulations : GROMACS to assess stability of sulfonamide-protein complexes over 100 ns .

- Parameterization : Use crystallographic data (bond angles, torsion angles) to refine force fields .

Advanced: What green chemistry approaches can reduce waste in synthesis?

Methodological Answer:

- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (30 minutes vs. 4 hours) and energy use .

- Waste recovery : Reclaim unreacted 3,5-dichloroaniline via acid-base extraction (pH 10 → precipitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.